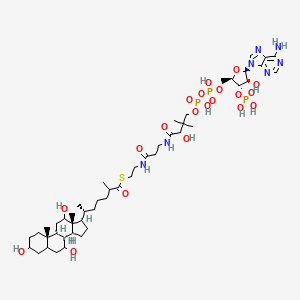

3,7,12-Trihydroxy-5beta-cholestanoyl-CoA

説明

特性

CAS番号 |

57458-60-3 |

|---|---|

分子式 |

C48H80N7O20P3S |

分子量 |

1200.2 g/mol |

IUPAC名 |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (6R)-2-methyl-6-[(8R,9S,10S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanethioate |

InChI |

InChI=1S/C48H80N7O20P3S/c1-25(29-10-11-30-36-31(20-34(58)48(29,30)6)47(5)14-12-28(56)18-27(47)19-32(36)57)8-7-9-26(2)45(63)79-17-16-50-35(59)13-15-51-43(62)40(61)46(3,4)22-72-78(69,70)75-77(67,68)71-21-33-39(74-76(64,65)66)38(60)44(73-33)55-24-54-37-41(49)52-23-53-42(37)55/h23-34,36,38-40,44,56-58,60-61H,7-22H2,1-6H3,(H,50,59)(H,51,62)(H,67,68)(H,69,70)(H2,49,52,53)(H2,64,65,66)/t25-,26?,27?,28?,29-,30+,31+,32?,33-,34?,36+,38-,39-,40+,44-,47+,48-/m1/s1 |

InChIキー |

MNYDLIUNNOCPHG-SDCYZOLESA-N |

SMILES |

CC(CCCC(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)C4CCC5C4(C(CC6C5C(CC7C6(CCC(C7)O)C)O)O)C |

異性体SMILES |

C[C@H](CCCC(C)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)[C@H]4CC[C@@H]5[C@@]4(C(C[C@H]6[C@H]5C(CC7[C@@]6(CCC(C7)O)C)O)O)C |

正規SMILES |

CC(CCCC(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)C4CCC5C4(C(CC6C5C(CC7C6(CCC(C7)O)C)O)O)C |

同義語 |

3,7,12-trihydroxy-5beta-cholestanoyl-CoA 3,7,12-trihydroxycholestan-26-oyl-CoA 3alpha,7alpha,12alpha-trihydroxy-5 beta-cholestan-26-oyl-coenzyme A THCA-CoA |

製品の起源 |

United States |

Biosynthesis and Formation of 3,7,12 Trihydroxy 5beta Cholestanoyl Coa

Precursor Steroids and Initial Hydroxylation Steps

The journey to 3,7,12-Trihydroxy-5beta-cholestanoyl-CoA begins with cholesterol. The classic pathway of bile acid synthesis is initiated by the rate-limiting enzyme, cholesterol 7α-hydroxylase (CYP7A1), which introduces a hydroxyl group at the 7α position of the cholesterol molecule to form 7α-hydroxycholesterol. nih.govyoutube.comyoutube.com This step commits the cholesterol molecule to the bile acid synthesis pathway. youtube.com

Following this initial hydroxylation, a cascade of further enzymatic reactions occurs. These modifications include the action of 12α-hydroxylase (CYP8B1) to add a hydroxyl group at the 12α position, and a series of steps that modify the steroid nucleus and shorten the side chain. youtube.com Intermediates in this pathway include compounds like 7α,12α-dihydroxy-5β-cholestan-3-one and 5β-cholestane-3α,7α,12α-triol. hmdb.cachemicalbook.com The culmination of these modifications is the formation of (25R)-3α,7α,12α-trihydroxy-5β-cholestan-26-oic acid, also known as trihydroxycholestanoic acid (THCA). missouristate.edunih.gov This C27 steroid acid is the direct precursor that undergoes CoA ligation. missouristate.edunih.gov

Table 1: Key Precursors and Intermediates in the Formation of 3α,7α,12α-Trihydroxy-5β-cholestanoic acid (THCA)

| Compound Name | Role in Pathway |

|---|---|

| Cholesterol | Initial substrate |

| 7α-Hydroxycholesterol | Product of the rate-limiting step, committed intermediate |

| 5β-Cholestane-3α,7α,12α-triol | Intermediate following modifications to the steroid nucleus |

| 3α,7α,12α-Trihydroxy-5β-cholestanoic acid (THCA) | Direct precursor for CoA ligation |

Acyl-CoA Ligation: Catalysis by Bile Acyl-CoA Synthetases (e.g., SLC27A5)

For the side chain of 3α,7α,12α-trihydroxy-5β-cholestanoic acid (THCA) to be shortened via peroxisomal β-oxidation, it must first be activated. missouristate.edu This activation is an ATP-dependent process where THCA is esterified to coenzyme A (CoA), forming the thioester this compound. missouristate.eduuniprot.org

This crucial ligation reaction is catalyzed by a family of enzymes known as very long-chain acyl-CoA synthetases (VLCS). missouristate.eduwikipedia.org Specifically, the enzyme Bile Acyl-CoA Synthetase (BACS), encoded by the SLC27A5 gene, is highly active in this process. uniprot.orgwikipedia.orgmapmygenome.in SLC27A5, also known as cholate-CoA ligase, catalyzes the formation of bile acid CoA thioesters, a necessary step for both de novo synthesis and the recycling of bile acids. uniprot.orgmapmygenome.inwikipedia.org In vitro studies have confirmed that SLC27A5 can activate THCA, the C27 precursor of cholic acid. uniprot.orgmapmygenome.inabcam.com The reaction requires magnesium ions (Mg2+) as a cofactor. wikipedia.org

Table 2: Enzymatic Activation of THCA

| Enzyme | Gene | Substrates | Products | Cofactors |

|---|---|---|---|---|

| Bile Acyl-CoA Synthetase (BACS) / Cholate-CoA ligase | SLC27A5 | (25R)-3α,7α,12α-trihydroxy-5β-cholestan-26-oate (THCA), ATP, CoA | (25R)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA, AMP, Diphosphate | Mg2+ |

Subcellular Compartmentalization of this compound Formation

The synthesis of bile acids is a complex process that spans multiple organelles within the hepatocyte, including the cytoplasm, endoplasmic reticulum, mitochondria, and peroxisomes. missouristate.eduproteinatlas.org The specific step of this compound formation is primarily localized to the endoplasmic reticulum.

Research investigating the subcellular location of the CoA ligation of THCA has demonstrated that the highest specific activity of the responsible enzyme, 3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA ligase, is found in the microsomal fraction of liver cells. nih.gov The microsomal fraction is composed of vesicles formed from the endoplasmic reticulum (ER). nih.govacs.org The enzyme SLC27A5, which performs this activation, is known to be an ER-associated protein. wikipedia.orgmapmygenome.in Studies using purified rough endoplasmic reticulum fractions showed even higher rates of THCA-CoA formation compared to crude microsomal fractions, reinforcing the ER as the primary site for this reaction. nih.gov

Peroxisomes play an indispensable role in the subsequent steps of bile acid synthesis, specifically the β-oxidation required to shorten the C27 steroid side chain to form the mature C24 bile acid, cholic acid. nih.govnih.govyoutube.com this compound is the substrate for the first enzyme in this peroxisomal β-oxidation pathway, a FAD-dependent oxidase known as trihydroxycoprostanoyl-CoA oxidase. nih.govwikipedia.orgrhea-db.org

However, the initial formation of this compound itself is not considered a primary peroxisomal function. nih.gov Studies have shown that the ligase activity observed in peroxisomal fractions can be attributed to a small contamination by microsomal proteins. nih.gov Therefore, the role of the peroxisome is not in the synthesis of this compound, but rather in its subsequent catabolism and conversion to cholic acid. nih.govnih.govnih.gov

Table 3: Subcellular Localization of Key Biosynthetic Steps

| Biosynthetic Step | Primary Subcellular Location | Key Enzymes |

|---|---|---|

| Initial Hydroxylation of Cholesterol | Endoplasmic Reticulum | Cholesterol 7α-hydroxylase (CYP7A1) |

| Formation of THCA | Endoplasmic Reticulum, Cytosol, Mitochondria | Various hydroxylases and reductases |

| CoA Ligation of THCA | Endoplasmic Reticulum (Microsomes) | Bile Acyl-CoA Synthetase (SLC27A5) |

| β-oxidation of this compound | Peroxisomes | Trihydroxycoprostanoyl-CoA oxidase, Peroxisomal Multifunctional Protein-2, Thiolase |

Metabolic Transformations and Catabolism of 3,7,12 Trihydroxy 5beta Cholestanoyl Coa

Peroxisomal Beta-Oxidation Pathway of C27-Steroids

The conversion of cholesterol into primary bile acids, cholic acid and chenodeoxycholic acid, is a complex process involving at least 14 different enzymes. pnas.org The final steps of this synthesis, specifically the shortening of the C27 steroid side chain, take place in the peroxisomes through a beta-oxidation pathway. pnas.orgresearchgate.net This pathway is responsible for cleaving the side chain of C27-bile acid intermediates to form C24-bile acids. portlandpress.com Before entering the peroxisome for beta-oxidation, the C27-bile acid intermediates must be activated to their CoA-thioester form by enzymes such as bile acyl-CoA synthetase (BACS). nih.gov The entire process involves an initial oxidation, hydration, a second dehydrogenation, and a final thiolytic cleavage. portlandpress.com

Initial Oxidation by 3α,7α,12α-Trihydroxy-5β-cholestanoyl-CoA 24-Hydroxylase (ACOX2/THCCox)

The first and rate-limiting step in the peroxisomal beta-oxidation of C27-bile acid intermediates is catalyzed by the branched-chain acyl-CoA oxidase, Acyl-CoA Oxidase 2 (ACOX2), also known as trihydroxycholestanoyl-CoA oxidase (THCCox). pnas.orgucl.ac.ukresearchgate.net ACOX2 is an FAD-dependent oxidase that acts on 3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA. nih.gov This enzyme specifically targets the (25S)-isomer of THCA-CoA, converting it to (24E)-3α,7α,12α-trihydroxy-5β-cholest-24-enoyl-CoA. nih.gov ACOX2 cannot act on the (25R)-diastereoisomer. nih.gov The enzyme's function is crucial, as a deficiency in ACOX2 leads to the accumulation of C27 intermediate bile acids, such as 3α,7α,12α-trihydroxy-5β-cholestanoic acid (THCA), and can result in liver disease and neurological impairment. pnas.orgucl.ac.uknih.govresearchgate.net

Isomerization and Racemization by Alpha-Methylacyl-CoA Racemase (AMACR)

The mitochondrial steroid-27-hydroxylase, which forms THCA, is specific for the (25R) configuration. However, the subsequent peroxisomal oxidase, ACOX2, is specific for the (25S) isomer. nih.gov This stereochemical specificity necessitates the action of alpha-methylacyl-CoA racemase (AMACR). AMACR is a key auxiliary enzyme that catalyzes the conversion of (25R)-THCA-CoA to its (25S)-epimer, making it a suitable substrate for ACOX2. portlandpress.comnih.govoulu.fi This isomerization is considered an indispensable step for the normal production of bile acids via the peroxisomal pathway. portlandpress.comnih.gov In human tissues, the majority of AMACR activity is located within the peroxisomes. nih.gov A deficiency in AMACR leads to the accumulation of (25R)-bile acid intermediates and can cause neurological symptoms and liver failure. oulu.fi

Subsequent Reactions Involving Multifunctional Enzymes (e.g., D-Bifunctional Protein/MFE-2)

Following the initial oxidation by ACOX2, the subsequent hydration and dehydrogenation steps are carried out by a single multifunctional enzyme. In the primary pathway, this enzyme is the peroxisomal multifunctional enzyme type 2 (MFE-2), also known as D-bifunctional protein (DBP). portlandpress.comnih.gov The D-bifunctional protein is encoded by the HSD17B4 gene and possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. nih.govmedlineplus.gov

The hydratase domain of MFE-2 catalyzes the hydration of the double bond in (24E)-3α,7α,12α-trihydroxy-5β-cholest-24-enoyl-CoA. Subsequently, the (R)-3-hydroxyacyl-CoA dehydrogenase domain of MFE-2 catalyzes the dehydrogenation of the resulting hydroxyl group to form a 3-ketoacyl-CoA intermediate. portlandpress.comnih.gov Deficiency in D-bifunctional protein is a severe peroxisomal disorder that leads to the accumulation of very-long-chain fatty acids and C27-bile acid intermediates, resulting in clinical features similar to Zellweger syndrome. nih.govmedlineplus.gov

Terminal Cleavage by Peroxisomal Thiolase (SCPx/SCP2/Propanoyl-CoA C-acyltransferase)

The final step of the peroxisomal beta-oxidation cycle is the thiolytic cleavage of the 3-ketoacyl-CoA intermediate. This reaction is catalyzed by a peroxisomal 3-oxoacyl-CoA thiolase. pnas.org Research suggests that a single peroxisomal thiolase is involved in the oxidative shortening of both very-long-chain fatty acids and the cholestanoic acid side chain. pnas.org This enzyme, sometimes referred to as sterol carrier protein x (SCPx), cleaves the bond between the alpha- and beta-carbons of the side chain. nih.gov The reaction yields a molecule of propionyl-CoA and the CoA ester of the mature C24 bile acid, cholic acid (choloyl-CoA), which is then typically conjugated with glycine (B1666218) or taurine (B1682933) before being transported out of the hepatocyte. nih.gov A deficiency in this peroxisomal thiolase results in the accumulation of very-long-chain fatty acids and bile acid intermediates. pnas.orgnih.gov

Specific Reaction Intermediates Derived from 3,7,12-Trihydroxy-5beta-cholestanoyl-CoA

The metabolic cascade starting from this compound involves several key intermediates. The identification of these molecules has been crucial for elucidating the reaction sequence.

| Intermediate Compound | Enzyme(s) Involved in Formation | Subsequent Product | Reference(s) |

| (24E)-3α,7α,12α-Trihydroxy-5β-cholest-24-enoyl-CoA | ACOX2/THCCox | (24S,25S)-3α,7α,12α,24-tetrahydroxy-5β-cholestanoyl-CoA | portlandpress.comnih.gov |

| (24S,25S)-3α,7α,12α,24-tetrahydroxy-5β-cholestanoyl-CoA | MFE-1 (in alternative pathway) | (24S,25R)-isomer | portlandpress.com |

| 24-Keto-3α,7α,12α-trihydroxycholestanoyl-CoA | MFE-1 or MFE-2 (dehydrogenase activity) | Choloyl-CoA + Propionyl-CoA | portlandpress.com |

| Varanic Acid (3α,7α,12α,24-tetrahydroxy-5β-cholestan-26-oic acid) | MFE-2 (hydratase activity) | 24-Keto-3α,7α,12α-trihydroxycholestanoyl-CoA | nih.gov |

Alternative Pathways for Side-Chain Processing

While the pathway involving ACOX2, MFE-2, and peroxisomal thiolase is considered the primary route for C27-steroid side-chain shortening, research has uncovered alternative mechanisms. The existence of these pathways is highlighted by the observation that a complete blockage of bile acid synthesis does not occur in individuals with a deficiency in MFE-2. portlandpress.comnih.gov

An important alternative pathway involves the peroxisomal multifunctional enzyme type 1 (MFE-1). portlandpress.com This pathway can compensate for MFE-2 deficiency. In this route, (24E)-3α,7α,12α-Trihydroxy-5β-cholest-24-enoyl-CoA is hydrated by MFE-1 to form (24S,25S)-3α,7α,12α,24-tetrahydroxy-5β-cholestanoyl-CoA. This intermediate is then converted by AMACR into the (24S,25R) isomer, which can subsequently be dehydrogenated by MFE-1 to produce 24-keto-3α,7α,12α-trihydroxycholestanoyl-CoA, a standard intermediate in cholic acid synthesis. portlandpress.com Studies in mouse models have confirmed that MFE-1 contributes to the side-chain shortening of C27-bile acid intermediates through both AMACR-dependent and independent pathways. portlandpress.com

Additionally, bacterial catabolism represents a distinct alternative for processing steroid side chains, although this occurs in microorganisms rather than within the human host as a primary metabolic route. Bacterial pathways for steroid degradation also involve beta-oxidation-like processes to cleave the C17 side chain. nih.gov

Enzymology of 3,7,12 Trihydroxy 5beta Cholestanoyl Coa Metabolism

Detailed Characterization of Key Enzymes

The peroxisomal beta-oxidation of 3,7,12-Trihydroxy-5beta-cholestanoyl-CoA involves a cohort of enzymes that work in a sequential manner. The following sections provide a detailed characterization of these key enzymes.

Bile Acyl-CoA Synthetase (BACS), also known as Solute Carrier Family 27 Member 5 (SLC27A5), is a crucial enzyme that prepares bile acid intermediates for metabolism. mapmygenome.inwikipedia.org Located in the endoplasmic reticulum membrane of hepatocytes, SLC27A5 functions to activate C27 bile acid precursors, such as (25R)-3alpha,7alpha,12alpha-trihydroxy-5beta-cholestan-26-oate (THCA), by catalyzing their conjugation to coenzyme A (CoA). mapmygenome.ingenecards.orguniprot.org This ATP-dependent reaction forms a thioester bond, resulting in the formation of this compound. mapmygenome.inhmdb.cabioparadigms.org This activation step is essential for the subsequent transport of the intermediate into the peroxisome for side-chain shortening. mapmygenome.in While SLC27A5 is pivotal for the reconjugation and recycling of bile acids, it is not directly involved in the de novo synthesis from cholesterol. mapmygenome.inuniprot.org

Aliases: ACSB, ACSVL6, BAL, FACVL3, FATP-5, FATP5, VLACSR, VLCS-H2, VLCSH2 mapmygenome.inwikipedia.org

Location: Endoplasmic Reticulum wikipedia.org

Function: Catalyzes the ATP-dependent formation of bile acid CoA thioesters. mapmygenome.ingenecards.orguniprot.org

| Property | Description |

| Full Name | Bile Acyl-CoA Synthetase |

| Gene | SLC27A5 |

| Aliases | BACS, FATP5, BAL, VLCS-H2 |

| Cellular Location | Endoplasmic Reticulum |

| Function | Activation of bile acids by CoA conjugation |

| Substrate | (25R)-3α,7α,12α-trihydroxy-5β-cholestan-26-oate (THCA) |

| Product | 3,7,12-Trihydroxy-5β-cholestanoyl-CoA |

Once inside the peroxisome, the first step in the beta-oxidation of this compound is catalyzed by 3α,7α,12α-Trihydroxy-5β-cholestanoyl-CoA 24-Hydroxylase, also known as Acyl-CoA Oxidase 2 (ACOX2) or Trihydroxycoprostanoyl-CoA Oxidase (THCCox). wikipedia.orguniprot.org This enzyme specifically acts on the (25S)-isomer of its substrate. nih.gov ACOX2 catalyzes the introduction of a double bond at the C24 position of the cholestane (B1235564) side chain. wikipedia.orgnih.gov This oxidation reaction is the initial and rate-limiting step in the peroxisomal shortening of the C27 side chain. nih.gov Deficiency in ACOX2 leads to the accumulation of C27 bile acid intermediates and is associated with a novel inborn error of bile acid synthesis. uniprot.org

Aliases: THCA-CoA oxidase, Trihydroxycoprostanoyl-CoA oxidase wikipedia.org

Location: Peroxisome nih.gov

Function: Oxidizes the CoA esters of bile acid intermediates. uniprot.org

| Property | Description |

| Full Name | 3α,7α,12α-Trihydroxy-5β-cholestanoyl-CoA 24-Hydroxylase |

| Gene | ACOX2 |

| Aliases | THCCox, THCA-CoA oxidase |

| Cellular Location | Peroxisome |

| Function | Initial oxidation of the C27 side chain |

| Substrate | (25S)-3α,7α,12α-Trihydroxy-5β-cholestanoyl-CoA |

| Product | (24E)-3α,7α,12α-trihydroxy-5β-cholest-24-en-26-oyl-CoA |

Alpha-Methylacyl-CoA Racemase (AMACR) is a critical peroxisomal and mitochondrial enzyme that plays a pivotal role in the metabolism of branched-chain fatty acids and bile acid intermediates. wikipedia.orgqu.edu.qa The initial product of cholesterol side-chain oxidation is the (25R)-stereoisomer of trihydroxycholestanoic acid, which is then activated to its CoA ester. However, the subsequent enzyme in the peroxisomal beta-oxidation pathway, ACOX2, is specific for the (25S)-isomer. nih.gov AMACR resolves this stereochemical issue by catalyzing the epimerization of (25R)-3,7,12-Trihydroxy-5beta-cholestanoyl-CoA to its (25S)-counterpart, making it a suitable substrate for ACOX2. wikipedia.orgnih.gov This conversion is indispensable for the normal progression of bile acid synthesis. nih.gov

Aliases: AMACRD, CBAS4, RACE, RM, P504S wikipedia.org

Location: Peroxisome, Mitochondria qu.edu.qanih.gov

Function: Catalyzes the racemization of α-methyl branched carboxylic acid coenzyme A thioesters. nih.gov

| Property | Description |

| Full Name | Alpha-Methylacyl-CoA Racemase |

| Gene | AMACR |

| Aliases | P504S, RACE |

| Cellular Location | Peroxisome, Mitochondria |

| Function | Epimerization of (25R) to (25S)-stereoisomers |

| Substrate | (25R)-3α,7α,12α-Trihydroxy-5β-cholestanoyl-CoA |

| Product | (25S)-3α,7α,12α-Trihydroxy-5β-cholestanoyl-CoA |

Sterol Carrier Protein X (SCPx), also known as Sterol Carrier Protein 2 (SCP2), is a multifunctional protein with a crucial role in the final step of the peroxisomal beta-oxidation of branched-chain fatty acids, including the intermediates of bile acid synthesis. mdpi.comnih.gov SCPx possesses a 3-ketoacyl-CoA thiolase activity that is specific for the thiolytic cleavage of the 3-oxoacyl-CoA esters of 2-methyl branched-chain fatty acids. nih.gov Following the actions of ACOX2 and D-Bifunctional Protein, SCPx catalyzes the cleavage of the resulting 3-oxo-25-methyl-cholestanoyl-CoA, releasing propionyl-CoA and the shortened choloyl-CoA. researchgate.netnih.gov

Aliases: SCP2, nonspecific lipid-transfer protein mdpi.com

Location: Peroxisome proteopedia.org

Function: Thiolytic cleavage of 3-oxoacyl-CoA esters of branched-chain fatty acids. nih.govresearchgate.net

| Property | Description |

| Full Name | Propanoyl-CoA C-acyltransferase |

| Gene | SCP2 |

| Aliases | SCPx |

| Cellular Location | Peroxisome |

| Function | Thiolytic cleavage of the side chain |

| Substrate | 3-oxo-3α,7α,12α-trihydroxy-24-methyl-5β-cholestan-26-oyl-CoA |

| Products | Choloyl-CoA and Propionyl-CoA |

D-Bifunctional Protein (DBP), also known as Multifunctional Enzyme 2 (MFE-2), is a single polypeptide that harbors two distinct enzymatic activities: 2-enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase. medlineplus.govwikipedia.orgmedlineplus.gov These two activities catalyze the second and third steps of the peroxisomal beta-oxidation pathway. medlineplus.govmdpi.com Following the initial oxidation by ACOX2, the hydratase domain of DBP adds a water molecule across the newly formed double bond, and subsequently, the dehydrogenase domain oxidizes the resulting hydroxyl group. wikipedia.orgmedlineplus.gov This sequence of reactions is essential for preparing the substrate for the final thiolytic cleavage by SCPx. mdpi.com

Aliases: MFE-2, Multifunctional protein 2, 17β-hydroxysteroid dehydrogenase type IV wikipedia.orgmdpi.com

Location: Peroxisome medlineplus.gov

Function: Catalyzes the second and third steps of peroxisomal beta-oxidation. wikipedia.org

| Property | Description |

| Full Name | D-Bifunctional Protein |

| Gene | HSD17B4 |

| Aliases | MFE-2, Multifunctional Protein 2 |

| Cellular Location | Peroxisome |

| Function | Hydratase and Dehydrogenase activities |

| Substrate | (24E)-3α,7α,12α-trihydroxy-5β-cholest-24-en-26-oyl-CoA |

| Product | 3-oxo-3α,7α,12α-trihydroxy-24-methyl-5β-cholestan-26-oyl-CoA |

Molecular Mechanisms of Catalysis and Stereoselectivity

The metabolism of this compound is characterized by a high degree of stereoselectivity, which is crucial for the correct synthesis of bile acids. The enzymes involved exhibit specific mechanisms to ensure the processing of the correct stereoisomers.

The initial substrate for peroxisomal beta-oxidation, (25R)-3,7,12-Trihydroxy-5beta-cholestanoyl-CoA, is not a substrate for the first enzyme of the pathway, ACOX2. nih.gov ACOX2 is stereospecific for the (25S)-isomer. nih.gov This stereochemical gatekeeping necessitates the action of Alpha-Methylacyl-CoA Racemase (AMACR) . AMACR catalyzes the epimerization at the C25 position, converting the (25R)-isomer to the (25S)-isomer. wikipedia.orgnih.gov The catalytic mechanism of AMACR involves the removal of the alpha-proton from the 2-methylacyl-CoA to form a deprotonated enolate intermediate, followed by a non-stereospecific reprotonation, which results in a near 1:1 mixture of both epimers at equilibrium. wikipedia.orgnih.gov

Once the (25S)-isomer is formed, ACOX2 catalyzes the 24-hydroxylation in a stereospecific manner, producing (24R,25R)-3alpha,7alpha,12alpha,24-tetrahydroxy-5beta-cholestan-26-oyl-CoA. wikipedia.org This reaction introduces a hydroxyl group at the C24 position with a specific R-configuration.

The subsequent steps are catalyzed by D-Bifunctional Protein (DBP/MFE-2) . The hydratase domain of DBP is stereospecific, forming only (R)-hydroxy-acyl-CoA intermediates from trans-2-enoyl-CoAs. wikipedia.org This ensures the correct stereochemistry for the subsequent dehydrogenase reaction. The dehydrogenase domain then acts on this specific stereoisomer.

This stringent stereochemical control at multiple enzymatic steps ensures the precise molecular architecture of the final bile acid products.

Co-factor Requirements and Interactions

The enzymatic reactions that catabolize this compound are dependent on the presence of specific co-factors that facilitate the catalytic activity of the involved enzymes. The process begins with the activation of the precursor, 3α,7α,12α-trihydroxy-5β-cholestanoic acid (THCA), into its CoA ester, this compound. This activation step requires Coenzyme A (CoA) and Adenosine Triphosphate (ATP) , with Magnesium ions (Mg2+) also playing a role. nih.gov

Once activated, this compound enters the peroxisomal beta-oxidation pathway. The first step is catalyzed by Acyl-CoA Oxidase 2 (ACOX2) , also known as branched-chain acyl-CoA oxidase. nih.govgenecards.org This enzyme introduces a double bond and its function is dependent on Flavin Adenine Dinucleotide (FAD) as a prosthetic group. medlineplus.govuniprot.org During the reaction, FAD is reduced to FADH2.

The subsequent two steps, hydration and dehydrogenation, are catalyzed by the multifunctional enzyme D-bifunctional protein (HSD17B4) . medlineplus.govwikipedia.orguniprot.org This protein possesses two distinct enzymatic domains: a 2-enoyl-CoA hydratase domain and a (3R)-hydroxyacyl-CoA dehydrogenase domain. uniprot.orgmedlineplus.govnih.gov The dehydrogenase activity of HSD17B4 is critically dependent on Nicotinamide Adenine Dinucleotide (NAD+) as a co-factor. oup.comnih.gov NAD+ accepts a hydride ion to become NADH, facilitating the oxidation of the hydroxyl group. Mutations affecting the NAD+ binding site of HSD17B4 can lead to a loss of enzyme activity. oup.comnih.gov

Table 1: Co-factors in this compound Metabolism

| Enzyme/Process | Co-factor/Requirement | Function |

|---|---|---|

| Substrate Activation | Coenzyme A (CoA), ATP, Mg2+ | Formation of this compound from its corresponding acid. nih.gov |

| Acyl-CoA Oxidase 2 (ACOX2) | Flavin Adenine Dinucleotide (FAD) | Accepts electrons in the initial dehydrogenation step of beta-oxidation. medlineplus.govuniprot.org |

Regulation of Enzyme Expression and Activity (e.g., PPAR signaling pathway)

The expression and activity of the enzymes involved in the metabolism of this compound are tightly regulated, primarily through the Peroxisome Proliferator-Activated Receptor alpha (PPARα) signaling pathway. nih.govoup.complos.org PPARα is a nuclear receptor that, when activated by ligands such as fatty acids and their derivatives, forms a heterodimer with the Retinoid X Receptor (RXR). plos.orgembopress.org This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. plos.orgmdpi.com

The genes encoding the enzymes of peroxisomal beta-oxidation are well-established targets of PPARα. oup.comnih.gov The gene for acyl-CoA oxidase (ACOX) contains a PPRE, making it responsive to regulation by PPARα. oup.commdpi.comresearchgate.netnih.gov Specifically for ACOX2 , studies have shown that its expression is positively correlated with that of PPARα. Gene set enrichment analysis has revealed that the PPAR signaling pathway is significantly enriched in cells with high ACOX2 expression, suggesting that ACOX2 may act downstream of or in concert with the PPARα pathway.

Similarly, the gene encoding D-bifunctional protein (HSD17B4) is also a target for regulation by PPARα. oup.com A PPRE has been identified in the upstream region of the gene for enoyl-CoA hydratase/3-hydroxyacyl-CoA dehydrogenase (the rat equivalent of HSD17B4), and it binds the PPARα/RXRα heterodimer. researchgate.net This indicates that PPARα directly upregulates the expression of HSD17B4, thereby coordinating the steps of peroxisomal beta-oxidation. In addition to PPARα, the expression of HSD17B4 can also be influenced by other factors, such as the constitutive androstane (B1237026) receptor beta (CARβ), which can also bind to the PPRE of the HSD17B4 gene. researchgate.net

The overarching role of PPARα is to enhance the capacity of the liver to oxidize fatty acids and their derivatives, including the precursors of bile acids. nih.govnih.gov During periods of fasting, for instance, PPARα is activated, leading to an increased expression of genes involved in fatty acid catabolism. nih.gov This regulatory mechanism ensures that the synthesis of bile acids from cholesterol intermediates like this compound is efficiently managed in response to the metabolic state of the organism.

Table 2: Key Regulatory Factors of Enzymes in this compound Metabolism

| Enzyme | Regulatory Factor | Mode of Regulation |

|---|---|---|

| Acyl-CoA Oxidase 2 (ACOX2) | PPARα | Transcriptional upregulation via PPRE in the gene promoter. oup.comresearchgate.net |

| D-bifunctional protein (HSD17B4) | PPARα | Transcriptional upregulation via PPRE in the gene promoter. oup.comresearchgate.net |

Genetic and Inherited Disorders Associated with 3,7,12 Trihydroxy 5beta Cholestanoyl Coa Metabolism

Congenital Bile Acid Synthesis Defects (CBAS)

Congenital Bile Acid Synthesis Defects (CBAS) are a group of rare, autosomal recessive genetic disorders where the production of primary bile acids is impaired due to specific enzymatic deficiencies. bredagenetics.comnih.gov These defects interrupt the multi-step pathway that converts cholesterol into cholic acid and chenodeoxycholic acid. cocukmetabolizma.com A key step in this pathway is the peroxisomal beta-oxidation of the C27 cholesterol side chain to form the C24 mature bile acids. When enzymes involved in this process are deficient, precursor molecules such as 3α,7α,12α-trihydroxy-5β-cholestanoic acid (THCA), the de-conjugated form of 3,7,12-trihydroxy-5beta-cholestanoyl-CoA, accumulate. nih.gov

Patients with CBAS often present with neonatal cholestasis, fat and fat-soluble vitamin malabsorption, and progressive liver disease. bredagenetics.comorpha.net Clinical signs can include jaundice, poor growth, and hepatomegaly. bredagenetics.com A hallmark of these disorders is the presence of elevated levels of atypical bile acid intermediates in urine and plasma, while the levels of primary bile acids are low or absent. nih.govcocukmetabolizma.com The accumulation of these intermediates is believed to be hepatotoxic and contribute to the progressive liver damage seen in these conditions. cocukmetabolizma.com

Acyl-CoA oxidase 2 (ACOX2) deficiency, also known as Congenital Bile Acid Synthesis Defect Type 6 (CBAS6), is an inborn error of bile acid metabolism caused by mutations in the ACOX2 gene. bredagenetics.comnih.gov This gene encodes for the peroxisomal branched-chain acyl-CoA oxidase, an enzyme responsible for the dehydrogenation of this compound and dihydroxy-5beta-cholestanoyl-CoA during the side-chain shortening process. nih.gov

In the absence of functional ACOX2, the peroxisomal beta-oxidation of these C27 bile acid CoA-esters is blocked. nih.gov This leads to a significant accumulation of their upstream precursors, primarily 3α,7α,12α-trihydroxy-5β-cholestanoic acid (THCA) and 3α,7α-dihydroxy-5β-cholestanoic acid (DHCA), which are found in high concentrations in the plasma and urine of affected individuals, often as taurine (B1682933) conjugates. nih.gov For instance, one patient's plasma tauro-THCA level was 25-fold higher than the normal upper limit. nih.gov This accumulation is coupled with low to normal levels of mature cholic acid. nih.gov The buildup of these toxic C27 intermediates is thought to be the cause of the associated liver and neurological damage, which can include elevated transaminases, liver fibrosis, ataxia, and cognitive impairment. nih.govnih.gov

Table 1: Metabolic Profile in ACOX2 Deficiency

| Analyte | Patient Plasma Level (μM) | Normal Plasma Upper Limit (μM) | Patient Urinary Level (μmol/mol creatinine) | Normal Urinary Level |

|---|---|---|---|---|

| Tauro-THCA | 7.94 | 0.31 | 66.19 | Absent |

Data derived from a case study of a patient with ACOX2 deficiency. nih.gov

Alpha-methylacyl-CoA racemase (AMACR) deficiency is a rare, autosomal recessive peroxisomal disorder caused by mutations in the AMACR gene. nih.govmedlineplus.gov The AMACR enzyme plays a crucial role in the beta-oxidation of branched-chain fatty acids and bile acid intermediates. nih.gov Specifically, it catalyzes the conversion of the (25R)-diastereomer of this compound to its (25S)-diastereomer. nih.gov This conversion is essential because the subsequent enzyme in the pathway, ACOX2, is stereospecific and can only act on the (25S)-isomer. nih.govnih.gov

D-bifunctional protein (DBP) deficiency is a severe, autosomal recessive peroxisomal disorder caused by mutations in the HSD17B4 gene. nih.govmedlineplus.gov The DBP enzyme, also known as multifunctional enzyme 2 (MFE-2), catalyzes the second and third steps of peroxisomal beta-oxidation: 2-enoyl-CoA hydratase and D-3-hydroxyacyl-CoA dehydrogenase activities. wikipedia.orgfrontiersin.org These steps are essential for the breakdown of very-long-chain fatty acids and the side-chain shortening of bile acid precursors, including this compound. nih.govfrontiersin.org

DBP deficiency is one of the most severe peroxisomal disorders, often presenting with a clinical picture resembling Zellweger syndrome. wikipedia.org Symptoms typically appear in the neonatal period and include profound hypotonia, seizures, hearing and vision impairment, and significant developmental delay. medlineplus.govwikipedia.org The enzymatic block prevents the proper metabolism of THCA and DHCA, leading to their accumulation. frontiersin.org Depending on which enzymatic function of DBP is affected, the deficiency is classified into different types (I, II, or III), which can influence the severity and life expectancy of the patient. wikipedia.orgfrontiersin.org

Table 2: Types of D-Bifunctional Protein Deficiency

| Type | Deficient Enzymatic Activity | Associated Mutations | Clinical Severity |

|---|---|---|---|

| Type I | Hydratase and Dehydrogenase | Often nonsense or frameshift mutations | Most severe |

| Type II | Hydratase only | Small-scale changes, amino acid substitutions | Intermediate |

| Type III | Dehydrogenase only | Small-scale changes, amino acid substitutions | Less severe than Type I |

Information compiled from sources. wikipedia.orgfrontiersin.org

Bile Acid Abnormalities in Peroxisomal Biogenesis Disorders

Peroxisomal biogenesis disorders (PBDs) are a group of autosomal recessive conditions where the formation of functional peroxisomes is impaired. medlink.com The most well-known PBDs belong to the Zellweger spectrum disorders (ZSD), which includes Zellweger syndrome, neonatal adrenoleukodystrophy (NALD), and infantile Refsum disease. nih.gov These disorders are caused by mutations in one of over a dozen PEX genes, which encode proteins required for peroxisome assembly. nih.gov

Because peroxisomes are the site of several key steps in bile acid synthesis, a general failure in their biogenesis leads to multiple enzymatic deficiencies. medlink.com This includes the enzymes required for the beta-oxidation of the cholesterol side chain, such as ACOX2, DBP, and AMACR. Consequently, individuals with PBDs are unable to properly metabolize this compound and other precursors. This results in a marked decrease in the synthesis of primary bile acids and a significant accumulation of C27 bile acid intermediates, such as THCA and DHCA, in the plasma and bile. nih.govnih.gov The resulting bile acid abnormalities contribute to the severe liver disease, cholestasis, and fat-soluble vitamin malabsorption that are characteristic features of these disorders. medlink.com

Biochemical Basis of Metabolic Perturbations

The metabolic perturbations involving this compound stem from enzymatic blocks in the peroxisomal beta-oxidation pathway. This pathway is essential for shortening the C27 side chain of cholesterol-derived precursors to form C24 primary bile acids.

The process begins with the formation of (25R)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA in the mitochondria. nih.gov For beta-oxidation to proceed in the peroxisome, two key stereochemical conversions are necessary:

Racemization: The AMACR enzyme is required to convert the (25R)-isomer to the (25S)-isomer. nih.gov This is an obligatory step because the subsequent enzyme, ACOX2, is stereospecific for the (25S) form. nih.govnih.gov A deficiency in AMACR leads to the accumulation of the unusable (25R)-diastereomer. nih.gov

Oxidation: The ACOX2 enzyme oxidizes (25S)-3,7,12-trihydroxy-5beta-cholestanoyl-CoA. nih.gov A lack of ACOX2 function halts the pathway at this stage, causing the substrate to accumulate. nih.govnih.gov

Following the ACOX2-catalyzed step, the D-bifunctional protein (DBP) performs the next two steps: hydration and dehydrogenation. frontiersin.org A deficiency in either of DBP's enzymatic domains also disrupts the pathway, leading to the buildup of upstream intermediates. frontiersin.org

In essence, a defect in any of these critical enzymes—AMACR, ACOX2, or DBP—creates a bottleneck in the bile acid synthesis pathway. This not only prevents the formation of essential primary bile acids but also leads to the accumulation of atypical C27 intermediates. These intermediates are believed to be cytotoxic, contributing directly to the cholestatic liver disease and, in some cases, the neurological damage observed in these genetic disorders. nih.govnih.gov

Table 3: Compound Names Mentioned in the Article

| Abbreviation | Full Compound Name |

|---|---|

| THCA | 3α,7α,12α-trihydroxy-5β-cholestanoic acid |

| THCA-CoA | This compound |

| DHCA | 3α,7α-dihydroxy-5β-cholestanoic acid |

| ACOX2 | Acyl-CoA oxidase 2 |

| AMACR | Alpha-methylacyl-CoA racemase |

| DBP | D-bifunctional protein |

| MFE-2 | Multifunctional enzyme 2 |

| CBAS | Congenital Bile Acid Synthesis Defects |

| PBD | Peroxisomal Biogenesis Disorder |

| ZSD | Zellweger Spectrum Disorder |

Future Directions and Emerging Research Areas in 3,7,12 Trihydroxy 5beta Cholestanoyl Coa Research

Unraveling Complex Regulatory Networks

The metabolic flux through the bile acid synthesis pathway is tightly controlled, and 3,7,12-Trihydroxy-5beta-cholestanoyl-CoA lies at a critical juncture. A primary future goal is to fully elucidate the complex regulatory networks that govern its synthesis and degradation. Its formation from 3α,7α,12α-trihydroxy-5β-cholestanoic acid (THCA) is catalyzed by a microsomal CoA ligase, an ATP-dependent enzyme. imrpress.comnih.gov Subsequent conversion occurs in the peroxisomes, where it is a substrate for an FAD-dependent oxidase in the process of side-chain cleavage, which mirrors the β-oxidation of fatty acids. nih.gov

Key research questions involve understanding the transcriptional and post-translational regulation of the enzymes directly involved with this CoA ester. For instance, the feedback mechanism of bile acids on cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic bile acid pathway, is well-known. imrpress.comnih.gov However, the specific regulatory impact of this compound itself, or its immediate precursors, on the expression and activity of upstream and downstream enzymes is an area ripe for investigation. The participation of the enzyme 3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA 24-hydroxylase in the PPAR signaling pathway suggests a potential role for nuclear receptors in this regulation. wikipedia.org

Table 1: Key Enzymes in the Metabolism of this compound and Their Regulation

| Enzyme | Location | Function | Potential Regulatory Mechanisms |

| 3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA ligase | Endoplasmic Reticulum (Microsomes) | Activates THCA by ligating it to Coenzyme A. nih.gov | Substrate availability, transcriptional control by nuclear receptors |

| Peroxisomal trihydroxy-5β-cholestanoyl-CoA oxidase | Peroxisomes | Catalyzes the first step of the peroxisomal β-oxidation of the side chain. nih.govnih.gov | Transcriptional regulation (e.g., via PPARs), allosteric control |

| 3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA 24-hydroxylase | Not specified | Catalyzes the 24-hydroxylation of the cholestanoic acid side chain. wikipedia.orgmcw.edu | Involvement in PPAR signaling pathway. wikipedia.org |

Investigation of Non-canonical Metabolic Roles

While the canonical role of this compound is firmly established as an intermediate in cholic acid formation, its potential for non-canonical functions remains largely unexplored. hmdb.ca CoA esters are often central signaling molecules or can be directed toward alternative metabolic fates. Future research should investigate whether this compound has roles beyond a simple metabolic intermediate, such as in cellular signaling or as a precursor for other, yet-to-be-identified steroid derivatives. Given that bile acids themselves are potent signaling molecules that activate receptors like FXR and TGR5, it is plausible that their CoA-activated precursors could have unique biological activities, perhaps within the cell compartments where they are synthesized, such as the endoplasmic reticulum and peroxisomes. hmdb.ca

Advanced Analytical Methodologies

Progress in understanding the subtle roles of this compound is contingent upon the development of more sophisticated analytical techniques. Current methods for its detection and quantification include combined gas-liquid chromatography-mass spectrometry (GC-MS) and reversed-phase high-pressure liquid chromatography (HPLC). nih.gov More recently, high-performance liquid chromatography-electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) has been employed for the measurement of bile acid CoA esters, offering greater sensitivity and specificity. hmdb.ca

Future work should focus on creating high-throughput, quantitative assays to measure this and related metabolites in small biological samples. Developing novel mass spectrometry-based platforms, including lipidomics approaches, will be essential. These methods would allow for precise quantification in various tissues and subcellular compartments, helping to map its metabolic flux and identify potential new roles under different physiological and pathological conditions.

Table 2: Analytical Techniques for this compound Research

| Technique | Application | Future Directions |

| High-Pressure Liquid Chromatography (HPLC) | Isolation and separation of the compound and its metabolites from reaction mixtures. nih.govnih.gov | Coupling with advanced detectors for improved sensitivity; development of micro- or nano-HPLC for smaller sample volumes. |

| Gas-Liquid Chromatography-Mass Spectrometry (GC-MS) | Identification of the compound and related intermediates after isolation. nih.gov | Miniaturization and improved derivatization techniques to enhance volatility and detection. |

| High-Performance Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS) | Sensitive and specific measurement of bile acid CoA esters in biological samples. hmdb.ca | Development of standardized, quantitative assays for clinical and research applications; integration into multi-analyte lipidomics platforms. |

Interplay with Other Lipid Metabolic Pathways

The metabolism of this compound is intrinsically linked to other major lipid metabolic pathways. The most direct connection is to cholesterol metabolism, as the bile acid synthesis pathway is a primary route for cholesterol catabolism and excretion. imrpress.comnih.gov The regulation of cholesterol synthesis and bile acid synthesis are often coordinated. nih.gov

Furthermore, the peroxisomal β-oxidation of its side chain connects its metabolism to that of fatty acids. nih.gov This process yields propionyl-CoA, which can then enter central carbon metabolism, for instance, by being converted to succinyl-CoA. reactome.org Research should further explore the crosstalk between these pathways. For example, how do changes in fatty acid oxidation influence the processing of the cholestanoic acid side chain, and vice versa? Understanding this interplay is crucial for a holistic view of cellular lipid homeostasis.

Table 3: Interacting Metabolic Pathways

| Pathway | Link to this compound Metabolism | Key Connecting Molecules/Enzymes |

| Cholesterol Synthesis | Bile acid synthesis is a major catabolic route for cholesterol. imrpress.comnih.gov | Cholesterol, HMG-CoA reductase, Cholesterol 7α-hydroxylase. imrpress.comnih.gov |

| Fatty Acid β-Oxidation | The side-chain cleavage of the cholestanoic acid CoA ester is mechanistically similar to peroxisomal β-oxidation of fatty acids. nih.gov | Acyl-CoA oxidases, Peroxisomal thiolase 2. nih.govreactome.org |

| Tricarboxylic Acid (TCA) Cycle | The thiolysis of the side chain produces propionyl-CoA, which can be converted to succinyl-CoA and enter the TCA cycle. reactome.org | Propionyl-CoA, Succinyl-CoA. reactome.org |

Therapeutic Target Identification Based on Metabolic Pathways

The enzymes responsible for the synthesis and degradation of this compound represent potential therapeutic targets for metabolic disorders. Defects in bile acid synthesis can lead to the accumulation of toxic intermediates and cholestatic liver disease. Therefore, modulating the activity of enzymes like 3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA ligase or peroxisomal trihydroxy-5β-cholestanoyl-CoA oxidase could offer therapeutic benefits. nih.govebi.ac.uk For example, in conditions of impaired peroxisomal function, targeting the upstream ligase could prevent the accumulation of the CoA ester. Conversely, enhancing the activity of the peroxisomal enzymes could be beneficial in certain disorders of cholesterol metabolism. A deeper understanding of the stereospecificity of these enzymes, such as the preference of the oxidase for the (25S)- over the (25R)-diastereoisomer, is crucial for designing specific pharmacological modulators. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。